molecular formula C7H9NO4 B12903472 Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate CAS No. 64686-64-2

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B12903472
CAS No.: 64686-64-2
M. Wt: 171.15 g/mol
InChI Key: QOOUMQUNLISJAM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyloxazole-4-carboxylate is a heterocyclic organic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxy-2-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyacetic acid with methylamine followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of methyl 5-methoxy-2-methyloxazole-4-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles .

Scientific Research Applications

Methyl 5-methoxy-2-methyloxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 5-methoxy-2-methyloxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

  • Methyl 4-methoxy-5-methyloxazole-2-carboxylate
  • Methyl 2-methyloxazole-4-carboxylate
  • Methyl 5-methyloxazole-4-carboxylate

Uniqueness: Methyl 5-methoxy-2-methyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

64686-64-2

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO4/c1-4-8-5(6(9)10-2)7(11-3)12-4/h1-3H3

InChI Key

QOOUMQUNLISJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)OC)C(=O)OC

Origin of Product

United States

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